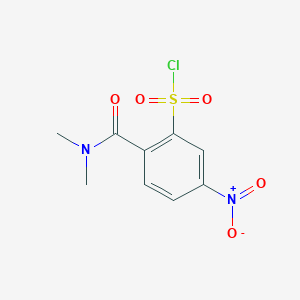
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group, a nitro group, and a dimethylcarbamoyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-functionalized benzene ring. One common method includes the reaction of 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂) under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield. The use of automated systems allows for the efficient handling of hazardous reagents like thionyl chloride, minimizing the risk of exposure and ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further functionalization through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions, often in the presence of a base like pyridine.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can be carried out using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Functionalized Benzene Derivatives: Produced through electrophilic aromatic substitution.
科学研究应用
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the modification of polymers and other materials to introduce specific functional groups.
Biological Studies: Employed in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
作用机制
The reactivity of 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which acts as an electrophilic center. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The dimethylcarbamoyl group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-(Dimethylcarbamoyl)-4-nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
2-(Dimethylcarbamoyl)-5-chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a nitro group.
2-(Dimethylcarbamoyl)-5-methylbenzenesulfonyl chloride: Features a methyl group instead of a nitro group.
Uniqueness
2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both the nitro and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
190520-66-2 |
|---|---|
分子式 |
C9H9ClN2O5S |
分子量 |
292.70 g/mol |
IUPAC 名称 |
2-(dimethylcarbamoyl)-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3 |
InChI 键 |
HWHFKRBWXGKGGW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















